N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide, also known as THI-I, is a chemical compound that has been extensively studied for its potential use in scientific research. THI-I is a sulfonamide derivative that has demonstrated a range of biochemical and physiological effects, making it a promising candidate for a variety of applications.
Scientific Research Applications
Biocatalysis in Drug Metabolism
Biocatalysis has been applied to drug metabolism studies, producing mammalian metabolites of biaryl-bis-sulfonamides for structural characterization. This approach supports the full structure characterization of metabolites by nuclear magnetic resonance spectroscopy, providing insights into the metabolic pathways of drugs in preclinical species (Zmijewski et al., 2006).
Antibacterial Heterocyclic Compounds
Research into novel heterocyclic compounds containing a sulfonamido moiety has shown potential for antibacterial applications. These compounds have been synthesized and evaluated for their effectiveness against various bacteria, highlighting the potential of sulfonamide-based molecules in developing new antibiotics (Azab et al., 2013).
Novel Synthesis Methods
Innovative synthesis methods for creating heterocyclic sulfonamides, such as N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides, have been developed. These methods offer a streamlined approach to generating compounds that could be beneficial in various pharmaceutical and chemical research applications (Rozentsveig et al., 2013).
Anti-Inflammatory and Anticancer Agents
Celecoxib derivatives, including sulfonamides, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research demonstrates the therapeutic potential of sulfonamide derivatives in treating various conditions (Küçükgüzel et al., 2013).
Antimicrobial and Drug Likeness
Organosulfur metallic compounds, including sulfonamide-based Schiff base ligands, have been synthesized and evaluated for their antimicrobial activities and drug likeness properties. These studies provide insights into the design of novel drugs with enhanced bioactivity and pharmacological profiles (Hassan et al., 2021).
Novel Microbial Degradation Pathways
Research into the microbial degradation of sulfonamide antibiotics has uncovered unique pathways involving ipso-hydroxylation and subsequent fragmentation. This finding has implications for understanding antibiotic resistance and environmental persistence of sulfonamides (Ricken et al., 2013).
Mechanism of Action
Target of Action
The primary targets of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects will depend on the compound’s targets, mode of action, and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues.
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S2/c1-13-6-10(11-7-13)18(15,16)12-5-8(14)9-3-2-4-17-9/h2-4,6-8,12,14H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFFDVHUMRFAFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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